molecular formula C20H31N3O B12759896 N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine CAS No. 84264-30-2

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine

Cat. No.: B12759896
CAS No.: 84264-30-2
M. Wt: 329.5 g/mol
InChI Key: ZWSRRWUQXCFFCT-UHFFFAOYSA-N
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Description

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a pentanediamine backbone, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pentanediamine chain. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-butanediamine
  • N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-hexanediamine

Uniqueness

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific quinoline and pentanediamine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

84264-30-2

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

1-N,1-N-diethyl-4-N-(4-methoxy-2-methylquinolin-6-yl)pentane-1,4-diamine

InChI

InChI=1S/C20H31N3O/c1-6-23(7-2)12-8-9-15(3)21-17-10-11-19-18(14-17)20(24-5)13-16(4)22-19/h10-11,13-15,21H,6-9,12H2,1-5H3

InChI Key

ZWSRRWUQXCFFCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C=C1)C)OC

Origin of Product

United States

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